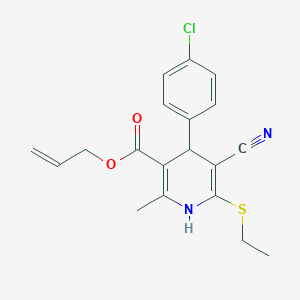

Allyl 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially hydrogenated pyridine ring. Key structural features include:

- Allyl ester at position 2.

- 4-(4-Chlorophenyl) substituent at position 3.

- Ethylthio group at position 5.

- Cyano group at position 5 and methyl group at position 2.

Properties

IUPAC Name |

prop-2-enyl 4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-4-10-24-19(23)16-12(3)22-18(25-5-2)15(11-21)17(16)13-6-8-14(20)9-7-13/h4,6-9,17,22H,1,5,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDJLSSFONNLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Allyl 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Allyl 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-(4-chlorophenyl) group in the target compound contrasts with other aryl/alkyl substituents in analogues:

- CV146 (benzyl ester derivative): Features a 4-(4-chlorophenyl) group, identical to the target compound, but includes a 3,4-dimethylphenylamino moiety in the thioether chain .

- Compound (+)-3b : Contains a 2-chlorophenyl group, which may reduce steric hindrance compared to the para-substituted chlorophenyl in the target .

- Compound 8e : Substituted with a 4'-methoxycarbonylphenyl group, introducing electron-withdrawing effects distinct from chlorine .

Implications :

- Substitution at the para position (vs. ortho/meta) may optimize receptor interactions in bioactive derivatives.

Substituent Variations at Position 6

The ethylthio group in the target compound is compared to:

- CV146: Incorporates a 2-[(3,4-dimethylphenyl)amino]-2-oxoethylsulfanyl group, adding hydrogen-bonding capacity via the amide .

- Compound (+)-3b : Features a carboxyethylsulfanyl group, introducing acidity (pKa ~4–5) due to the carboxylic acid .

- Compound 8g : Contains a chloro substituent at position 6, altering electronic properties .

Implications :

- Ethylthio provides moderate lipophilicity (logP ~2–3), while polar groups (e.g., carboxyethylsulfanyl) increase water solubility.

- Bulky substituents (e.g., pyrimidinylsulfanyl) may hinder membrane permeability but improve target specificity.

Ester Group Variations at Position 3

The allyl ester in the target compound contrasts with:

- CV146 : Benzyl ester , which increases hydrophobicity and may enhance blood-brain barrier penetration .

- Compound (+)-3b : Methyl ester , offering higher metabolic stability but reduced bioavailability due to lower lipophilicity .

- Compound 3448-4295 (): tert-Butyl ester , which confers steric protection against esterase degradation .

Implications :

- Allyl esters balance lipophilicity and metabolic lability, enabling controlled drug release.

- Larger ester groups (e.g., benzyl, tert-butyl) may prolong half-life but require enzymatic cleavage for activation.

Physicochemical and Spectral Comparisons

Biological Activity

Allyl 4-(4-chlorophenyl)-5-cyano-6-(ethylthio)-2-methyl-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound belonging to the class of 1,4-dihydropyridines (DHPs). This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound, characterized by a chlorophenyl group, a cyano group, and an ethylthio group, contributes to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.89 g/mol. The compound is synthesized through multi-step reactions, often utilizing methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of aldehydes, β-keto esters, and ammonia or ammonium salts.

1. Hepatoprotective Effects

Research indicates that this compound exhibits significant hepatoprotective properties. Studies have shown its ability to protect liver cells from damage caused by various toxins. The mechanism of action is believed to involve the modulation of oxidative stress pathways and enhancement of antioxidant defenses within hepatocytes.

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It can bind to specific receptors that modulate signaling pathways related to inflammation and cell survival.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Hepatoprotective Study : A study demonstrated that treatment with this compound significantly reduced liver enzyme levels in a rat model of liver toxicity induced by carbon tetrachloride (CCl₄), suggesting protective effects against hepatotoxicity.

- Antimicrobial Screening : In a comparative study against standard antibiotics, this compound showed promising results with lower minimum inhibitory concentrations (MICs) against selected bacterial strains .

- Anticancer Activity : A recent investigation into its anticancer effects revealed that the compound inhibited proliferation in breast cancer cell lines and induced apoptosis via caspase activation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.